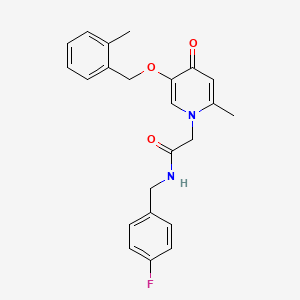

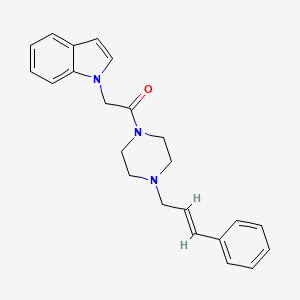

4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

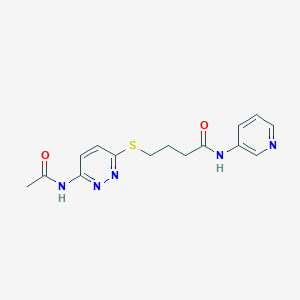

The compound 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as pyridine and acetamide groups, which are often explored for their potential biological activities. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated for their antiallergic properties . Another related work involves substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, which have been studied for their herbicide antidote potential .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation with 4-aminopyridine . Although the exact synthesis of this compound is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as X-ray diffraction and 2D NMR . These methods allow for the determination of the precise arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the acetamide group could be involved in hydrolysis reactions, while the thioether linkage in the compound might participate in oxidation or alkylation reactions. The papers provided do not detail the specific reactions of this compound, but they do discuss the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their practical application and are typically characterized during the research process. The provided papers do not offer specific data on the physical and chemical properties of this compound, but such properties are generally influenced by the molecular structure and functional groups present .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis Applications

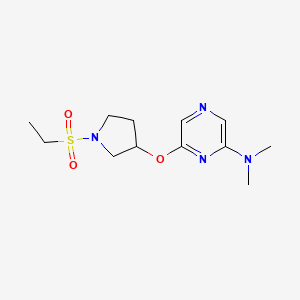

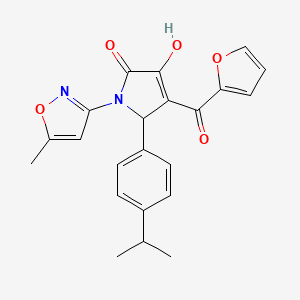

Research indicates the utility of related butanamide derivatives in synthesizing a wide range of heterocyclic compounds, which are crucial in medicinal chemistry due to their potential biological activities. For instance, studies have demonstrated the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives through reactions involving anilide and acetoacetanilide precursors. These synthetic pathways involve interactions with electrophilic reagents, aryl diazonium salts, and isothiocyanates, showcasing the versatility of butanamide derivatives in constructing complex molecular structures (Hafiz, Ramiz, & Sarhan, 2011); (Harb, Hussein, & Mousa, 2006).

Antimicrobial and Antitumor Activities

Butanamide derivatives have been used to synthesize compounds with potential antimicrobial and antitumor activities. For example, the creation of pyridine, quinoline, coumarin, bipyridine, and pyrimidine derivatives attached to the pyridinecarboxamide group has been reported. These compounds were evaluated for their antibacterial properties, showing a wide range of activities and highlighting the potential for discovering new therapeutic agents (Nabila, Dalia, & Hissana, 2017).

Furthermore, the synthesis and evaluation of new heterocycles incorporating a thiadiazole moiety for insecticidal activities against the cotton leafworm, Spodoptera littoralis, demonstrate the agricultural applications of these compounds. This highlights the broader impact of such research in developing new pesticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Eigenschaften

IUPAC Name |

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-pyridin-3-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-11(21)17-13-6-7-15(20-19-13)23-9-3-5-14(22)18-12-4-2-8-16-10-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPPHKPZBFOSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)